2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide
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Description
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound that belongs to the isoxazole class of compounds. It has been the subject of various scientific research studies due to its potential applications in the field of medicine.
Scientific Research Applications
Radioligand Development for Imaging
- Peripheral Benzodiazepine Receptor Ligands : Compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). Such ligands are useful for ex vivo autoradiograms and positron emission tomography (PET) imaging, highlighting regions with high PBR density like the olfactory bulb in rat brains, indicating potential applications in neurological research (Zhang et al., 2003).
Therapeutic Agent Development
- Antipsychotic Agents : Compounds structurally similar to the requested molecule have been investigated for their antipsychotic-like profiles in behavioral animal tests. For example, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide showed antipsychotic-like activity without interacting with dopamine receptors, a distinctive feature from clinically available antipsychotic agents. This suggests potential applications in developing new antipsychotic drugs with fewer side effects related to dopamine receptor antagonism (Wise et al., 1987).
Binding Characteristics and Antimicrobial Activities
Peripheral Benzodiazepine Receptors : Studies like those on [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([3H]DAA1106) provide insight into the binding characteristics of selective ligands for peripheral benzodiazepine receptors. Such ligands exhibit potent and selective binding, offering a tool for elucidating the physiological relevance of events mediated through PBR, including in neuroinflammation and neurodegenerative diseases (Chaki et al., 1999).
Antimicrobial Activity : Rhodanine-3-acetic acid derivatives, which are structurally related, have been synthesized and shown to possess antimicrobial activity against a range of bacteria, mycobacteria, and fungi. This indicates the potential for developing new antimicrobial agents based on this chemical framework (Krátký et al., 2017).
properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-9-5-2-6-13(17)12-21-19(23)11-14-10-18(25-22-14)15-7-3-4-8-16(15)20/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSKSZVMVSVMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide |
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